2-Chloro-4-methylpyridin-3-ol
Overview
Description
2-Chloro-4-methylpyridin-3-ol is a chemical compound with the CAS Number: 884494-70-6. It has a molecular weight of 143.57 and its IUPAC name is 2-chloro-4-methyl-3-pyridinol . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
A synthetic method of a non-neferide ketone intermediate 4-amino-5-methylpyridine-2-alcohol, which involves 2-chloro-4-amino-5-methylpyridine, has been disclosed . The method involves a closed reaction using toluene as a solvent or a high-temperature violent reflux using o-xylene as a solvent under alkaline conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6ClNO/c1-4-2-3-8-6 (7)5 (4)9/h2-3,9H,1H3 . The molecular formula is C6H6ClNO .Chemical Reactions Analysis
Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridines have been reported . Pyridin-4-ol yields a product of attack at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom .Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
- Separation and Purification Processes : 2-Chloro-4-methylpyridin-3-ol, as a derivative of pyridine, plays a role in the synthesis of medicines and pesticides. Techniques like extraction, distillation, and column chromatography are used for its purification, achieving high purity levels (Su Li, 2005).
- Photochemical Isomerization and Antimicrobial Activity : The photochemical E (trans) to Z (cis) isomerization of this compound derivatives has been studied for their antimicrobial properties (Gangadasu et al., 2009).
- Preparative Chlorination : Methylazines including this compound undergo preparative chlorination yielding various chloromethylpyridines, useful in further chemical synthesis (Rubina et al., 1989).
- Preparation Methods : Different methods have been explored for the preparation of this compound, involving reactions with various chlorinating agents and from different starting materials (Zhao Bao, 2003).
Applications in Material Science and Engineering
- Electroluminescent Properties in Platinum(II) Complexes : this compound is used in synthesizing mono-cyclometalated platinum(II) complexes, which have significant applications in electroluminescent devices (Ionkin et al., 2005).
- Synthesis of Organic Acid–Base Salts : The compound is involved in forming various proton-transfer complexes, which are significant in the study of organic acid-base salts and their hydrogen-bonding features (Khalib et al., 2014).
Other Chemical Syntheses
- Functionalization in Cognition Enhancer Drug Synthesis : The compound has been used in the synthesis of cognition enhancer drugs, showing the versatility of its chemical functionalization (Pesti et al., 2000).
- Synthesis of Oxychloride Cement : It also finds application in the synthesis of specific types of cement, indicating its utility in construction material chemistry (Fan, 2008).
Safety and Hazards
The safety information for 2-Chloro-4-methylpyridin-3-ol includes the GHS07 pictogram, with the signal word “Warning”. The hazard statements are H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Properties
IUPAC Name |
2-chloro-4-methylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEQEGMDNINOTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654168 | |
Record name | 2-Chloro-4-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-70-6 | |
Record name | 2-Chloro-4-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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